molecular formula C4H6N2OS B13991862 4-Methoxythiazol-2-amine

4-Methoxythiazol-2-amine

Cat. No.: B13991862
M. Wt: 130.17 g/mol
InChI Key: ZHCMHCATKBOXAE-UHFFFAOYSA-N
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Description

4-Methoxythiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of α-acetobutyro-lactone with a chlorinating agent, followed by hydrolysis, decarboxylation, and cyclization . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxythiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common in the modification of the thiazole ring, substitution reactions can introduce new substituents at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogenated derivatives .

Scientific Research Applications

4-Methoxythiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxythiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, its neuroprotective effects are attributed to its ability to attenuate oxidative stress and inflammation in neuronal cells . The compound’s interaction with molecular pathways often involves modulation of oxidative stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

4-methoxy-1,3-thiazol-2-amine

InChI

InChI=1S/C4H6N2OS/c1-7-3-2-8-4(5)6-3/h2H,1H3,(H2,5,6)

InChI Key

ZHCMHCATKBOXAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=N1)N

Origin of Product

United States

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